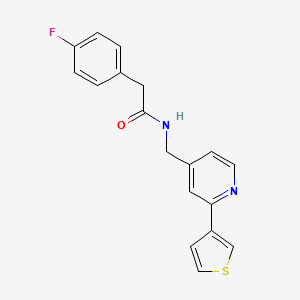

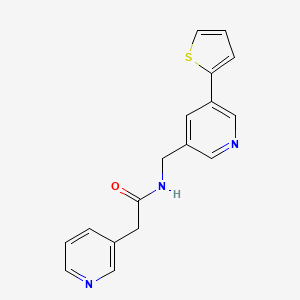

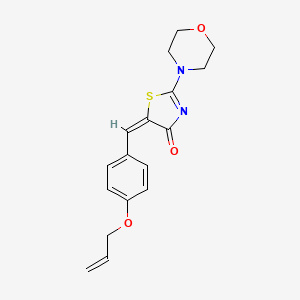

2-(4-fluorophenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of this compound involves multiple steps, typically starting with the formation of core structures followed by functional group modifications. While specific details on the synthesis of "2-(4-fluorophenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide" are not directly available, research on similar compounds provides insights. For instance, Sunder and Maleraju (2013) describe the synthesis of closely related N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides, highlighting the complexity and multi-step nature of synthesizing such molecules (Sunder & Maleraju, 2013).

Molecular Structure Analysis

The molecular structure of compounds within this class is characterized by the presence of multiple aromatic rings, which may contribute to their potential biological activity. The structural elucidation is typically achieved through spectroscopic methods such as NMR, IR, and Mass Spectrometry. Studies similar to the synthesis of acetamide derivatives reveal the importance of confirming chemical structures using these techniques to ensure the correct compound is synthesized (MahyavanshiJyotindra et al., 2011).

Chemical Reactions and Properties

The chemical reactivity of "2-(4-fluorophenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide" and its derivatives often involves interactions at the acetamide moiety or the aromatic systems. These compounds can participate in various chemical reactions, forming the basis for further chemical modifications to enhance their pharmacological profile. The research by Ugwu and Okoro (2014) on related acetamide derivatives showcases the potential chemical versatility and reactivity of such compounds, including their use in the synthesis of molecules with enhanced biological activities (Ugwu & Okoro, 2014).

Wissenschaftliche Forschungsanwendungen

Thrombin Inhibition

Compounds with fluorophenyl and acetamide structures have been investigated for their potent inhibitory activity against thrombin, showcasing their potential application in anticoagulant therapy and cardiovascular disease treatment (L. Lee et al., 2007).

Chemosensors for Metal Ions

Research on acetamide derivatives reveals their application as chemosensors, particularly for detecting and monitoring Zn2+ concentrations in biological systems and environmental samples. These chemosensors exhibit remarkable fluorescence enhancement upon metal ion binding, indicating their utility in bioimaging and environmental monitoring (G. Park et al., 2015).

Anticancer Activity

Fluorosubstituted compounds, including those with acetamide groups, have been explored for their anticancer properties. For instance, novel fluoro-substituted benzo[b]pyran compounds show significant anticancer activity against lung, breast, and CNS cancer cell lines, suggesting potential applications in cancer therapy (A. G. Hammam et al., 2005).

Src Kinase Inhibition and Anticancer Activities

N-Benzyl substituted acetamide derivatives, specifically targeting the Src kinase, exhibit potent anticancer activities. These compounds underline the critical role of acetamide derivatives in designing selective kinase inhibitors for cancer treatment (Asal Fallah-Tafti et al., 2011).

Eigenschaften

IUPAC Name |

2-(4-fluorophenyl)-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN2OS/c19-16-3-1-13(2-4-16)10-18(22)21-11-14-5-7-20-17(9-14)15-6-8-23-12-15/h1-9,12H,10-11H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOHLRLVXPUPGIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)NCC2=CC(=NC=C2)C3=CSC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-fluorophenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-methyl-7-(2-pyrimidin-2-ylsulfanylethyl)purine-2,6-dione](/img/structure/B2484475.png)

![(2Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(2,5-dimethoxyphenyl)prop-2-enenitrile](/img/structure/B2484476.png)

![2-[3-(2,6-Dichlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid](/img/structure/B2484479.png)

![7-(4-chlorophenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2484484.png)

![5-Benzyl-5-azaspiro[3.5]nonan-8-ol](/img/structure/B2484485.png)

![Ethyl 2-(2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamido)acetate](/img/structure/B2484488.png)

![6-(4-chlorobenzyl)-5-((2,5-dimethylbenzyl)thio)-2-ethyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2484495.png)